Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-methoxy-2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-3-17-12(14)9-7-8-10(16-2)5-4-6-11(8)18-13(9)15/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPPCJZLCSXNSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2OC)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 5 Methoxy 2 Oxo 2h Chromene 3 Carboxylate and Its Structural Analogues
Classical and Established Synthetic Routes to 2H-Chromene-3-carboxylates
The Knoevenagel and Pechmann condensations are the most prominent classical methods for synthesizing coumarin-3-carboxylates.
The Knoevenagel condensation involves the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as diethyl malonate, in the presence of a basic catalyst. For the synthesis of Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate, the likely starting material would be 2-hydroxy-6-methoxybenzaldehyde. The reaction is typically catalyzed by weak bases like piperidine (B6355638) or triethylamine, often with a trace of acetic acid. wikipedia.org The process involves a nucleophilic addition to the carbonyl group, followed by dehydration and intramolecular cyclization to form the coumarin (B35378) ring. wikipedia.orgamazonaws.com
The Pechmann condensation provides an alternative route, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. mdpi.commdpi.com For a 5-methoxy substituted coumarin, a resorcinol (B1680541) derivative could potentially be used, although the regioselectivity might be a challenge. The mechanism involves an initial transesterification followed by an intramolecular electrophilic attack on the activated aromatic ring and subsequent dehydration. mdpi.com Strong Brønsted acids like sulfuric acid or Lewis acids are commonly employed as catalysts. mdpi.com
These classical methods, while effective, often require harsh reaction conditions, long reaction times, and the use of stoichiometric amounts of catalysts, which can lead to environmental concerns.
Development and Application of Green Chemistry Approaches in the Synthesis of this compound
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods for coumarin derivatives. researchgate.net These "green" approaches aim to reduce or eliminate the use of hazardous solvents and reagents, improve energy efficiency, and simplify product isolation.
For the synthesis of methoxy-substituted coumarins, eco-friendly methods often utilize microwave irradiation in conjunction with solid acid catalysts like phosphotungstic acid. wikipedia.org This combination can lead to significantly enhanced reaction rates, higher yields, and operational simplicity by avoiding toxic conventional catalysts and solvents. wikipedia.org The use of water as a solvent and biodegradable catalysts like chitosan (B1678972) has also been explored for the synthesis of coumarin-3-carboxylic acids, further enhancing the green credentials of these methods. rsc.org Other green techniques include the use of ionic liquids, deep eutectic solvents, and solvent-free reaction conditions, all of which have been successfully applied to classical coumarin syntheses like the Knoevenagel and Pechmann reactions. organicreactions.org
Role of Catalytic Systems in Enhancing the Synthesis of this compound
The choice of catalyst plays a pivotal role in the synthesis of 2H-chromene-3-carboxylates, influencing reaction rates, yields, and selectivity. A wide array of catalytic systems have been investigated, from simple bases and acids to more complex heterogeneous catalysts.
In the Knoevenagel condensation for synthesizing coumarin-3-carboxylates, basic catalysts are essential. While traditional methods use organic bases like piperidine and pyridine, modern approaches have explored the use of solid bases and immobilized catalysts to facilitate easier separation and catalyst recycling. amazonaws.comnih.gov For instance, gelatin immobilized on a polymeric support has been shown to efficiently catalyze the Knoevenagel condensation between aldehydes and diethyl malonate. nih.gov
In the Pechmann reaction, various acid catalysts are employed. While strong mineral acids are traditional, there is a growing interest in solid acid catalysts such as zirconia-based catalysts, sulfonated carbon-coated magnetic nanoparticles, and poly(4-vinylpyridinium) hydrogen sulfate. organicreactions.org These heterogeneous catalysts offer advantages like reusability, reduced corrosion, and minimized acidic waste. organicreactions.org Lewis acids have also been found to be effective, and their catalytic activity can be tuned to optimize reaction conditions.
Reaction Condition Optimization for Improved Yield and Selectivity in Chromene-3-carboxylate Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, catalyst, temperature, and reaction time.
For the Knoevenagel condensation, the solvent can have a significant impact on the reaction outcome. While traditional syntheses often employ organic solvents, the use of greener alternatives like water or polyethylene (B3416737) glycol (PEG) is being explored. hmdb.ca The catalyst concentration and the method of water removal (e.g., azeotropic distillation) can also be optimized to drive the reaction towards completion. thermofisher.com
Microwave-assisted synthesis has emerged as a powerful tool for optimizing coumarin synthesis. wikipedia.org It often leads to a dramatic reduction in reaction times and an increase in product yields. The optimization of microwave power and irradiation time is a key aspect of this methodology. The table below illustrates the optimization of reaction conditions for the synthesis of a related methoxy-substituted coumarin, highlighting the impact of the catalyst and solvent on the yield.
Table 1: Optimization of Reaction Conditions for the Synthesis of a Methoxy-Substituted Coumarin Derivative (Data based on analogous reactions for methoxy-coumarin synthesis)
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Piperidine | Ethanol | Reflux | 6 | 75 |
| 2 | Triethylamine | Toluene | Reflux | 4 | 82 |
| 3 | Phosphotungstic Acid | Solvent-free (Microwave) | - | 0.5 | 90 |
| 4 | Chitosan | Water/Ethanol | 75 | 1 | 85 |
Strategic Derivatization and Chemical Modification of this compound for Functional Diversification
The chemical modification of the this compound scaffold is a key strategy for creating new derivatives with diverse functionalities and potentially enhanced biological activities. Modifications can be targeted at the 2H-chromene ring system or the ester group at the 3-position.
Modifications on the 2H-Chromene Ring System
The coumarin nucleus is amenable to various chemical transformations. The C4 position is particularly reactive and can undergo functionalization. For instance, decarboxylative C-H alkenylation at the C4-position of coumarin-3-carboxylic acids has been achieved using ruthenium catalysis. ias.ac.in This allows for the introduction of various alkenyl groups. Furthermore, the aromatic part of the chromene ring can undergo electrophilic substitution reactions, such as halogenation. For example, the bromination of ethyl 8-methoxycoumarin-3-carboxylate at the C5 position has been reported. nih.gov Such modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological profile.
Ester Group Chemical Transformations
The ethyl ester group at the 3-position of the coumarin ring is a versatile handle for further derivatization. One of the most common transformations is its conversion to an amide via reaction with primary or secondary amines. mdpi.comlookchemmall.com This amidation reaction can be carried out under various conditions, including the use of coupling agents or by direct thermal reaction. The resulting coumarin-3-carboxamides often exhibit interesting biological properties. nih.gov
Another important reaction is the hydrolysis of the ester to the corresponding carboxylic acid. This is typically achieved by treatment with an acid or base. nih.gov The resulting coumarin-3-carboxylic acid can then be used as a precursor for the synthesis of other derivatives, such as different esters or more complex heterocyclic systems. ias.ac.in The reaction of the ester with hydrazine (B178648) hydrate (B1144303) can lead to the formation of the corresponding carbohydrazide (B1668358), which is a useful intermediate for the synthesis of various heterocyclic-fused coumarins. nih.gov
Alterations and Substitutions at the Methoxy (B1213986) Group
The functionalization of the 5-position of the coumarin ring in Ethyl 2-oxo-2H-chromene-3-carboxylate derivatives is primarily achieved through two main synthetic routes: the O-alkylation of a 5-hydroxy precursor and the demethylation of the 5-methoxy compound to yield the corresponding phenol, which can then be further modified.
O-Alkylation of Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate
The synthesis of various 5-alkoxy structural analogs of this compound typically proceeds through the Williamson ether synthesis. tandfonline.comwikipedia.org This method involves the deprotonation of the hydroxyl group of Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide to form the desired ether.
The initial step in this sequence is the synthesis of the 5-hydroxy coumarin precursor. This is often accomplished via a Pechmann condensation of a suitably substituted phenol with a β-ketoester. tandfonline.com Once Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate is obtained, it can be reacted with a variety of alkylating agents to introduce different alkoxy groups at the 5-position. The general reaction conditions involve an appropriate base to deprotonate the phenol and a suitable solvent.
Commonly used bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH), while acetone (B3395972) and dimethylformamide (DMF) are frequently employed as solvents. tandfonline.com The choice of alkylating agent can range from simple alkyl halides like methyl iodide or ethyl bromide to more complex structures, allowing for the introduction of a diverse array of functionalities.
The efficiency of the O-alkylation reaction is dependent on several factors, including the reactivity of the alkyl halide, the choice of base and solvent, and the reaction temperature. The following table illustrates the variety of alkoxy groups that can be introduced and the typical yields achieved in the synthesis of analogous 6- and 7-alkoxy-4-methylcoumarins, providing a model for the expected outcomes for 5-alkoxy derivatives. tandfonline.com
| Alkyl Halide | Resulting Alkoxy Group | Typical Yield (%) |
|---|---|---|
| Methyl iodide | Methoxy | 90-95 |
| Ethyl bromide | Ethoxy | 85-90 |
| n-Propyl bromide | n-Propoxy | 80-85 |
| n-Butyl bromide | n-Butoxy | 75-80 |
| Benzyl bromide | Benzyloxy | 80-85 |
Demethylation of this compound
The reverse transformation, the cleavage of the methyl ether to yield the corresponding 5-hydroxycoumarin, is a crucial step for accessing a wider range of analogs. This demethylation is typically achieved using strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent for cleaving aryl methyl ethers. researchgate.netorgsyn.org
The reaction with BBr₃ proceeds by coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, leading to the formation of a bromoborane-phenol complex. Subsequent workup with water or alcohol hydrolyzes this complex to afford the free phenol. researchgate.net
The reaction is generally carried out in an inert solvent, such as dichloromethane (B109758) (DCM), at low temperatures to control the reactivity of the reagent. The yield of the demethylation reaction can be influenced by the stoichiometry of BBr₃ and the reaction conditions.
While specific data for the demethylation of this compound is not extensively reported in readily available literature, the general applicability of BBr₃ for the cleavage of aryl methyl ethers is well-established. researchgate.netorgsyn.org The resulting Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate is a versatile intermediate for the synthesis of a broad spectrum of 5-substituted analogs through subsequent O-alkylation or other derivatization reactions of the phenolic hydroxyl group.
Advanced Spectroscopic Characterization Techniques for Ethyl 5 Methoxy 2 Oxo 2h Chromene 3 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of the molecular structure of organic compounds in solution. For Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate, both ¹H and ¹³C NMR would provide critical information regarding the connectivity of atoms and the chemical environment of each nucleus.
In ¹H NMR spectroscopy, the chemical shifts, integration, and coupling patterns of the proton signals would confirm the presence of the ethyl ester, the methoxy (B1213986) group, and the aromatic protons on the coumarin (B35378) ring. The distinct electronic environments of the protons on the benzene (B151609) and pyrone rings would result in a unique spectral fingerprint.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. This includes the carbonyl carbons of the ester and lactone, the sp²-hybridized carbons of the aromatic and pyrone rings, the methoxy carbon, and the carbons of the ethyl group. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would further aid in distinguishing between CH, CH₂, and CH₃ groups.
While specific, experimentally determined NMR data for this compound is not available in the reviewed literature, a representative table of expected chemical shifts based on related coumarin structures is provided below.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H4 | ~8.5 | ~145 |
| H6 | ~7.0 | ~110 |
| H7 | ~7.5 | ~130 |
| H8 | ~6.9 | ~105 |
| -OCH₃ | ~3.9 | ~56 |
| -OCH₂CH₃ | ~4.3 (quartet) | ~62 |
| -OCH₂CH₃ | ~1.3 (triplet) | ~14 |
| C2 (C=O, lactone) | - | ~160 |
| C3 | - | ~115 |
| C4a | - | ~155 |
| C5 | - | ~158 |
| C8a | - | ~112 |
| C=O (ester) | - | ~165 |
Note: These are predicted values and may vary from experimental results.
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate determination of its molecular weight, confirming its elemental composition (C₁₃H₁₂O₅). evitachem.combldpharm.com
The fragmentation pattern observed in the mass spectrum upon ionization provides valuable structural information. Common fragmentation pathways for coumarin esters include the loss of the ethoxy group from the ester, cleavage of the ester group itself, and fragmentation of the coumarin ring system. The analysis of these fragment ions helps to piece together the molecular structure.
Interactive Data Table: Expected Mass Spectrometry Data
| Technique | Expected m/z Value | Interpretation |
| High-Resolution MS (HRMS) | ~248.0685 | [M]⁺, corresponding to the molecular formula C₁₃H₁₂O₅ |
| Electron Ionization MS (EI-MS) | [M]⁺, [M-OC₂H₅]⁺, [M-COOC₂H₅]⁺, etc. | Molecular ion and characteristic fragment ions |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected absorptions include the stretching vibrations of the two carbonyl groups (lactone and ester), which are expected to appear at different frequencies due to their distinct chemical environments. The C=C stretching vibrations of the aromatic and pyrone rings, as well as the C-O stretching vibrations of the ether and ester groups, would also be prominent.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (lactone) | ~1720-1740 |
| C=O (ester) | ~1700-1720 |
| C=C (aromatic/pyrone) | ~1600-1450 |
| C-O (ether/ester) | ~1300-1000 |
| C-H (aromatic) | ~3100-3000 |
| C-H (aliphatic) | ~3000-2850 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Analysis of Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The coumarin scaffold of this compound contains an extended π-conjugated system, which is expected to give rise to strong UV absorption bands.
The position and intensity of the absorption maxima (λmax) are characteristic of the chromophore. The electronic transitions, typically π → π* transitions, are influenced by the substitution pattern on the coumarin ring. The methoxy group at the 5-position is expected to have a specific effect on the absorption spectrum compared to other isomers.
Interactive Data Table: Expected UV-Vis Absorption Data
| Solvent | Expected λmax (nm) | Associated Electronic Transition |
| Ethanol/Methanol | ~280-350 | π → π* |
X-ray Crystallography for Three-Dimensional Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide detailed information on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. evitachem.com
Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding or π-stacking, would be revealed. This information is crucial for understanding the solid-state properties of the compound. While crystallographic data for the 7-methoxy isomer is available, specific data for the 5-methoxy isomer has not been found in the searched literature.
Interactive Data Table: Hypothetical Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| β (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Note: The crystal system and space group are hypothetical and based on related structures.
Investigation of Biological Activities of Ethyl 5 Methoxy 2 Oxo 2h Chromene 3 Carboxylate and Its Derivatives in Pre Clinical Models
In Vitro Studies on Anticancer Efficacy
Derivatives of the coumarin (B35378) nucleus have been extensively evaluated for their potential as anticancer agents. These compounds exert their effects through a multi-targeted approach, influencing various hallmarks of cancer, including uncontrolled proliferation, resistance to apoptosis, angiogenesis, and metastasis.
The cytotoxic activity of coumarin derivatives has been demonstrated across a range of human cancer cell lines. Studies show that these compounds can significantly inhibit cellular proliferation. For instance, a series of benzochromene derivatives displayed potent cytotoxic activity with IC50 values in the micromolar range (4.6-21.5 μM) against seven human cancer cell lines. researchgate.net Similarly, certain 7-diethylaminocoumarin compounds were found to strongly inhibit the proliferation of various cancer cell lines. nih.govresearchgate.net The introduction of specific functional groups, such as cyano groups at the 4-position, has been shown to enhance this bioactivity. nih.govresearchgate.net
Another study on 2-amino-4-aryl-7-methoxy-4H-chromene compounds reported robust antiproliferative activities, with 50% inhibitory concentrations (IC50) in the low nanomolar range against several human cancer cell lines. nih.gov The ester derivative of Osthol, a naturally occurring coumarin, also showed better anticancer activity than its parent compound against four cancer cell lines. researchgate.net
A key mechanism underlying the anticancer efficacy of coumarin derivatives is the induction of apoptosis, or programmed cell death. Research indicates that these compounds can trigger both intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways.
For example, certain benzo[h]chromenes have been shown to trigger cell apoptosis in acute myeloid leukemia (HL-60) cells by activating both the extrinsic (Fas/Caspase 8) and intrinsic (Bcl-2/Caspase 3) pathways. nih.gov This was evidenced by a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of caspases 3 and 8, and the Fas receptor. nih.gov
The pro-apoptotic effect can also be mediated by an increase in reactive oxygen species (ROS). In studies on human breast cancer cell lines, benzochromene derivatives were found to increase ROS generation, suggesting this as a mechanism for apoptosis induction. researchgate.net Further investigations into 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles revealed that these compounds increased levels of mitochondrial superoxide and decreased mitochondrial membrane potential, leading to the activation of caspase 3/7 and subsequent apoptosis. nih.gov
Disruption of the normal cell cycle is a hallmark of cancer. Coumarin derivatives have been found to interfere with this process, causing cell cycle arrest at specific phases, thereby preventing cancer cell division.
Several studies have demonstrated that these compounds can induce cell cycle arrest. For instance, benzo[h]chromene derivatives suppressed the growth of HL-60 leukemia cells by inducing cell cycle arrest at the G1/S phase. nih.gov This arrest was associated with the regulation of cyclin-dependent kinase 2 (CDK-2) and CyclinD1 expression. nih.gov Other aryl-substituted benzo[f]chromene derivatives have been shown to induce cell cycle arrest in human cancer cells by dually inhibiting topoisomerases and tubulin. nih.gov
Furthermore, 2-amino-4-aryl-7-methoxy-4H-chromene derivatives caused substantial microtubule disruption, leading to G2/M cell-cycle arrest. nih.gov This highlights the ability of these compounds to target different phases of the cell cycle, contributing to their anticancer potential.
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and survival. Coumarins and their derivatives have been identified as potent inhibitors of this process. nih.govresearchgate.net They exert their anti-angiogenic effects by modulating key factors involved in endothelial cell proliferation, migration, and differentiation. nih.gov
Natural and synthetic coumarins can target signaling pathways involving vascular endothelial growth factor (VEGF) and its receptor (VEGFR-2), which are pivotal in cancer pathogenesis. nih.govresearchgate.net For example, the natural coumarin Scopoletin (B1681571) has been shown to inhibit VEGF-A, ERK1, and FGF-2. nih.gov Synthetic derivatives, such as a 2-oxo-2H-chromene-6-sulfonyl derivative, have demonstrated the ability to inhibit migratory activity mediated by MMP-2. nih.gov
Studies on 7-diethylaminocoumarin compounds also identified derivatives with high selectivity for inhibiting human umbilical vein endothelial cells (HUVEC), suggesting their potential as targeted anti-angiogenic agents. nih.govresearchgate.net One 2-amino-4-aryl-7-methoxy-4H-chromene derivative, in particular, showed a high potential to inhibit blood vessel formation in an in vivo zebrafish model. nih.gov
The ability of cancer cells to invade surrounding tissues and metastasize to distant organs is a major cause of mortality. Coumarin derivatives have shown promise in inhibiting these critical processes.
Synthetic coumarins can impair metastatic processes by inhibiting matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating cell invasion. researchgate.net For example, 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate was found to markedly inhibit cancer cell invasion in a Boyden chamber assay. nih.gov
Furthermore, some coumarins can reduce cell migration and invasion induced by cytokines like CXCL12, which plays a role in recruiting endothelial progenitor cells. nih.gov These findings suggest that coumarin derivatives can serve as lead compounds for developing new antitumour agents that specifically target metastasis. nih.gov
Antimicrobial Activity Assessments
In addition to their anticancer properties, coumarin derivatives have been investigated for their antimicrobial activities. The core structure can be modified to produce compounds effective against a range of pathogenic bacteria.
A study on metal complexes of ethyl 2-oxo-2H-chromene-3-carboxylate demonstrated their antibacterial activity against four human pathogenic bacteria isolated from wound infections. researchgate.net The Lanthanum complex was particularly effective against almost all bacteria tested, with Staphylococcus aureus being the most sensitive species. researchgate.net
Other research has explored a wide variety of coumarin derivatives. For instance, 3-thiazolylamino coumarin derivatives showed good antibacterial activity against S. pneumoniae, E. coli, P. aerogenes, S. typhi, and S. aureus. arkajainuniversity.ac.in Structure-activity relationship (SAR) studies indicate that the presence and position of certain substituents, such as halogens or methoxy (B1213986) groups, on the coumarin or an attached phenyl ring can significantly influence antibacterial potency. arkajainuniversity.ac.in Tri-halogenated 3-nitro-2H-chromenes, for example, displayed potent activity against multidrug-resistant strains of S. aureus and S. epidermidis with MIC values ranging from 1–8 μg/mL. mdpi.com
Spectrum and Efficacy Against Bacterial Strains
Derivatives of ethyl 2-oxo-2H-chromene-3-carboxylate have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.govmdpi.com The structural versatility of the coumarin nucleus allows for modifications that can enhance antibacterial efficacy. samipubco.com For instance, the introduction of substituents like trifluoromethyl (CF3) and hydroxyl (OH) groups has been shown to improve antibacterial action. nih.gov
Studies on metal complexes of ethyl 2-oxo-2H-chromene-3-carboxylate have shown efficacy against bacteria isolated from wound infections, with Staphylococcus aureus being particularly sensitive. researchgate.net A silver complex of a related derivative, ethyl-5-hydroxy-2-oxo-2H-chromene-3-carboxylate, exhibited potent activity, with Minimum Inhibitory Concentration (MIC) values of 15 µg/mL against S. aureus and 10 µg/mL against both E. coli and S. typhi. semanticscholar.org Other research has highlighted that certain 4-hydroxycoumarin derivatives are particularly effective against E. coli. samipubco.com The increased lipophilicity of some coumarin derivatives is believed to contribute to their enhanced antibacterial effects, possibly by facilitating passage through the bacterial cell membrane. samipubco.com
| Compound/Derivative | Bacterial Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Silver complex of ethyl-5-hydroxy-2-oxo-2H-chromene-3-carboxylate | Staphylococcus aureus | MIC | 15 µg/mL | semanticscholar.org |
| Silver complex of ethyl-5-hydroxy-2-oxo-2H-chromene-3-carboxylate | Escherichia coli | MIC | 10 µg/mL | semanticscholar.org |
| Silver complex of ethyl-5-hydroxy-2-oxo-2H-chromene-3-carboxylate | Salmonella typhi | MIC | 10 µg/mL | semanticscholar.org |
| 5,7-dihydroxy-4-trifluoromethylcoumarin | Bacillus cereus | MIC | 1.5 mM | nih.gov |
| 5,7-dihydroxy-4-trifluoromethylcoumarin | Listeria monocytogenes | MIC | 1.5 mM | nih.gov |
| 7-hydroxy-4-trifluoromethylcoumarin | Enterococcus faecium | MIC | 1.7 mM | nih.gov |
Antifungal Efficacy and Activity
In addition to their antibacterial properties, derivatives of ethyl 2-oxo-2H-chromene-3-carboxylate have been investigated for their antifungal potential. researchgate.netsamipubco.com Research has shown that these compounds can exhibit significant inhibitory effects against various fungal species. samipubco.com
One study specifically synthesized and evaluated ethyl 2-oxo-2H-chromene-3-carboxylate derivatives against five common fungi. researchgate.net The findings indicated that the target compounds possessed notable antifungal activity. For example, one derivative demonstrated a high inhibition rate of 60.29% against Fusarium oxysporum at a concentration of 500 ppm, suggesting its potential as a lead compound for further development. researchgate.net Other studies have screened coumarin derivatives against Candida albicans, a common human fungal pathogen, indicating a broad spectrum of potential antifungal applications. mdpi.com
| Compound/Derivative | Fungal Strain | Concentration | Inhibition Rate | Reference |
|---|---|---|---|---|
| Compound 3b (an ethyl 2-oxo-2H-chromene-3-carboxylate derivative) | Fusarium oxysporum | 500 ppm | 60.29% | researchgate.net |
| Thiophene derivative 3 | Aspergillus fumigatus | 5 mg/mL | 78.9% | nih.gov |
| Thiophene derivative 5 | Syncephalastrum racemosum | 5 mg/mL | 95.5% | nih.gov |
Emerging Antiviral Potentials
The antiviral properties of coumarin derivatives represent an emerging area of research. nih.govresearchgate.net Studies have shown that certain derivatives possess significant activity against various plant viruses, highlighting their potential for broader antiviral applications.
For instance, a series of coumarin derivatives containing dithioacetal structures were synthesized and evaluated for their activity against the tobacco mosaic virus (TMV). One compound, in particular, demonstrated good inactivating activity against TMV, proving superior to the commercial agent ribavirin. researchgate.net Further investigation using transmission electron microscopy revealed that this compound caused severe rupture of the TMV particles. researchgate.net In another study, rationally designed 2,2-dimethyl-2H-chromene derivatives showed potent inhibitory activity against the potato virus Y (PVY). nih.gov The antiviral efficacy of these compounds was found to be significantly higher than that of the commercial agent Ningnanmycin. nih.gov These findings underscore the potential of the chromene scaffold as a basis for the development of novel antiviral agents.
Molecular Mechanisms Underlying Antimicrobial Action
The antimicrobial effects of ethyl 2-oxo-2H-chromene-3-carboxylate derivatives are attributed to several molecular mechanisms. A primary mode of action is the disruption of microbial cell membranes. samipubco.com The lipophilic nature of many coumarin derivatives may facilitate hydrophobic interactions with the fungal and bacterial cell membranes, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. samipubco.com
Another proposed mechanism involves the deactivation of crucial cellular enzymes. These compounds may interfere with various metabolic pathways essential for the survival of microorganisms by denaturing one or more cellular proteins. samipubco.com Furthermore, some coumarin derivatives have been shown to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria. For example, certain derivatives were found to down-regulate the icaA and icaD genes in Staphylococcus aureus, which are critical for cell adhesion and biofilm development. nih.gov The ability to interfere with multiple cellular targets may also allow for synergistic effects when used in combination with other antimicrobial agents. nih.gov
Anti-inflammatory Response Modulation
Coumarin and its derivatives are well-documented for their anti-inflammatory properties. mdpi.comresearchgate.net This activity is largely attributed to their ability to modulate the production and activity of various mediators involved in the inflammatory cascade.
Inhibition of Pro-inflammatory Mediators
A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of enzymes responsible for synthesizing pro-inflammatory mediators. The enzymes cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) play crucial roles in converting arachidonic acid into prostaglandins and leukotrienes, respectively, which are potent inflammatory molecules. mdpi.com Studies on related compounds have demonstrated significant inhibitory activity against these enzymes. For example, a synthesized pivalate-based Michael product showed dose-dependent inhibition of COX-1, COX-2, and 5-LOX, indicating its potential to reduce the production of these inflammatory mediators. mdpi.com The greater inhibitory effect on COX-2 compared to COX-1 suggests a potential for more selective and targeted anti-inflammatory action with a reduced risk of certain side effects. mdpi.com
Regulation of Cytokine Production
Derivatives of 2-oxo-2H-chromene have been shown to effectively regulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govresearchgate.net In a study using a lipopolysaccharide (LPS)-induced mouse model of inflammation, specific 2-oxo-2H-chromenyl derivatives were evaluated for their anti-inflammatory activity. nih.gov The results were significant, with one compound, in particular, demonstrating a potent and significant reduction in the levels of both TNF-α and IL-6. nih.gov This ability to suppress key inflammatory cytokines highlights the therapeutic potential of these compounds in managing inflammatory conditions.
| Compound/Derivative | Target Cytokine | In Vitro IC50 (µM) | In Vivo Model | Effect | Reference |
|---|---|---|---|---|---|
| Compound 5i (a 2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylate) | TNF-α | 0.423 ± 0.022 | LPS-induced mice | Significant reduction | nih.gov |
| Compound 5i (a 2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylate) | IL-6 | Not specified | LPS-induced mice | Significant reduction | nih.gov |
| Compound 5k (a 2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylate) | TNF-α | 0.047 ± 0.001 | LPS-induced mice | Identified as a better compound | nih.gov |
| Compound 8f (a 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylate) | TNF-α | 0.142 ± 0.001 | LPS-induced mice | Identified as a better compound | nih.gov |
Exploration of Other Emerging Biological Activities
Beyond their antioxidant properties, coumarin derivatives are being investigated for a wide range of other biological activities. These explorations often involve studying their interactions with specific molecular targets such as receptors and enzymes, which can lead to the discovery of novel therapeutic applications.
The structural versatility of the coumarin nucleus makes it a promising scaffold for the design of ligands that can selectively bind to various biological receptors. Recent research has focused on the interaction of coumarin derivatives with cannabinoid and serotonin receptors.
Studies have reported the development of modified coumarins as cannabinoid receptor ligands. helsinki.fiuniversiteitleiden.nl Through radioligand and [35S]GTPγS binding assays, the binding affinities and efficacies of these new ligands at CB1 and CB2 receptors were determined helsinki.fiuniversiteitleiden.nlcncb.ac.cn. For example, certain 5-substituted 3-benzylcoumarin derivatives have shown affinity for both cannabinoid CB1 and CB2 receptors, identifying them as new lead structures for antagonists or inverse agonists nih.gov.
In a different therapeutic area, the potential of coumarin derivatives to interact with serotonin receptors, specifically 5-HT1A and 5-HT2A, has been explored. The affinity of these compounds was determined using radioligand binding assays, and these experimental findings were further analyzed through molecular docking studies to understand the ligand-receptor interactions at a molecular level nih.gov. These studies indicate that specific substitutions on the coumarin ring can significantly influence the binding affinity for these receptors nih.gov.
While direct receptor binding data for Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate is not available, these findings with other coumarin derivatives suggest that this compound could also potentially interact with various receptor systems. The specific substitution pattern of the 5-methoxy group and the ethyl carboxylate at position 3 would be critical in determining its binding profile and selectivity.
Table 3: Receptor Binding Affinity of Representative Coumarin Derivatives This table illustrates the types of receptor binding data obtained for coumarin derivatives and does not include specific data for this compound.
| Derivative Class | Target Receptor | Binding Affinity (Ki) | Activity Profile |
| 5-substituted 3-benzylcoumarins | Cannabinoid CB1/CB2 | Varies with substitution | Antagonist/Inverse Agonist nih.gov |
| Modified Coumarins | Cannabinoid CB2 | e.g., 6.5 nM | Agonist helsinki.fi |
| Phenyl-substituted Coumarins | Serotonin 5-HT2A | e.g., 18 nM | Varies with substitution nih.gov |
The ability of coumarin derivatives to inhibit the activity of various enzymes is a well-established area of pharmacological research. These inhibitory activities are the basis for many of their therapeutic effects.
One notable area of investigation is the inhibition of lipoxygenases (LOXs), which are enzymes involved in the biosynthesis of pro-inflammatory leukotrienes. A study on the lipoxygenase inhibitory activity of coumarins found that ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate exhibited a good binding affinity for both soybean LOX-3 and human 5-LOX in molecular docking studies nih.gov. This suggests that methoxy-substituted ethyl 2-oxo-2H-chromene-3-carboxylates are promising candidates for the development of lipoxygenase inhibitors.
Furthermore, coumarin derivatives have been evaluated for their inhibitory effects on enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1) semanticscholar.org. The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.
Other research has shown that certain 3-carboxamido-7-substituted coumarins are promising selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters mdpi.com. Additionally, a study on a series of coumarin derivatives identified inhibitors of human dipeptidyl peptidase III (hDPP III), a zinc-dependent metalloproteinase mdpi.com.
These findings collectively demonstrate the broad potential of the coumarin scaffold to generate potent and selective enzyme inhibitors. The specific structural features of this compound would dictate its inhibitory profile against a range of enzymatic targets.
Table 4: Enzyme Inhibition by Selected Coumarin Derivatives
| Derivative | Target Enzyme | Activity Metric (e.g., IC50, % Inhibition) |
| Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate | Soybean LOX-3, Human 5-LOX | Good binding affinity in docking studies nih.gov |
| N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide | Human MAO-B | IC50 = 0.0014 µM mdpi.com |
| 2-(4-Methoxyphenyl)-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde | Acetylcholinesterase (AChE) | Competitive inhibition, Ki = 1.34 µM semanticscholar.org |
| 3-benzoyl-7-hydroxy-2H-chromen-2-one | Human Dipeptidyl Peptidase III (hDPP III) | IC50 = 1.10 µM mdpi.com |
Structure Activity Relationship Sar Analysis of Ethyl 5 Methoxy 2 Oxo 2h Chromene 3 Carboxylate Analogs
Influence of Substituent Variations on Biological Potency and Selectivity
The biological activity of coumarin (B35378) derivatives is profoundly influenced by the nature and position of substituents on the benzopyrone ring system. mdpi.comnih.gov Variations in these substituents can drastically alter a compound's potency, selectivity, and even its mechanism of action.
Research on various coumarin analogs has demonstrated that introducing different functional groups leads to a wide spectrum of pharmacological effects. For instance, the presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3), has been associated with enhanced antioxidant activity. mdpi.com Conversely, electron-withdrawing groups like nitro (-NO2) or halogens (e.g., -Br, -Cl) can also modulate activity, with studies showing that bromo-substituted coumarins exhibit significant lipoxygenase inhibitory effects. mdpi.com
The position of these substituents is equally critical. Coumarins with substituents at the C-3, C-4, and C-7 positions have been extensively studied and shown to be pivotal for various biological activities, including anti-inflammatory and antimicrobial effects. mdpi.com For example, a study on coumarin-3-carboxamide derivatives highlighted their potential as selective inhibitors of carbonic anhydrase isoforms IX and XII, which are implicated in tumor progression. nih.govresearchgate.net
The following table summarizes the influence of different substituents on the biological activity of coumarin analogs:
| Substituent Group | Position | Observed Biological Effect | Reference Compound Example |
| Hydroxyl (-OH) | 6 | High antioxidant activity | Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate |
| Methoxy (-OCH3) | 7, 8 | Improved antioxidant activity | 7,8-dimethoxy coumarin derivatives |
| Bromo (-Br) | 6 | Strong lipoxygenase inhibition | Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate |
| Benzoyl (-C(O)Ph) | 3 | Potent lipoxygenase inhibition | 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one |
| Carboxamide (-CONH2) | 3 | Carbonic anhydrase inhibition | Coumarin-3-carboxamide derivatives |
These findings underscore the principle that strategic modification of the coumarin scaffold is a key approach for developing compounds with tailored and optimized biological activities.
Critical Role of the Chromene Core in Modulating Biological Activity
The chromene (or benzopyran-2-one) core is the foundational structure of coumarins and is indispensable for their biological activity. nih.gov This rigid, planar heterocyclic system provides a stable scaffold that can effectively interact with various biological targets through mechanisms like hydrophobic interactions, hydrogen bonding, and π-π stacking. frontiersin.org
The extended π-electron delocalization across the fused ring system is a key feature of the coumarin core, contributing to its chemical stability and influencing its electronic properties. nih.gov This electronic configuration is crucial for the molecule's ability to participate in charge-transfer interactions with biological macromolecules, such as enzymes and receptors.
Significance of the Ester Group in Tailoring Pharmacological Profiles
The ethyl carboxylate group at the C-3 position of the chromene ring is a significant determinant of the molecule's pharmacological profile. This ester moiety can influence several key properties, including solubility, cell permeability, and binding affinity to target proteins.
The size, shape, and electronic nature of the ester group can be modified to fine-tune the compound's activity. For example, studies involving the replacement of the ethyl ester with different alkyl or aryl groups have shown changes in biological potency. mdpi.com The ester's carbonyl oxygen can act as a hydrogen bond acceptor, facilitating interactions within a protein's active site. nih.gov
Moreover, the ester group at the C-3 position is a common site for synthetic modification. It serves as a versatile handle for creating a wide array of derivatives, such as amides, hydrazides, and other heterocyclic systems, each with distinct pharmacological properties. nih.govderpharmachemica.com For instance, converting the ester to a carbohydrazide (B1668358) has been a successful strategy for developing new antimicrobial and anticonvulsant agents. derpharmachemica.com One study found that ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate demonstrated a lipid peroxidation inhibition of 91.0%, highlighting the contribution of this specific ester to its antioxidant capabilities. mdpi.com
Impact of the Methoxy Group on the Activity Spectrum
The methoxy (-OCH3) group at the C-5 position of the parent compound, and at other positions in related analogs, significantly impacts the molecule's electronic and lipophilic character, thereby influencing its biological activity spectrum. As an electron-donating group, the methoxy substituent can increase the electron density of the aromatic ring, which can enhance activities such as radical scavenging. nih.gov
In the context of ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate, the C-5 methoxy group's position influences the electron distribution across the entire chromene core, which can modulate its interaction with specific biological targets. The electronic effects of substituents like the methoxy group have been proven to be important for protein binding affinities and antioxidant properties of coumarin derivatives. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable for understanding the SAR of coumarin derivatives and for designing new, more potent analogs. nih.govnih.gov
The foundation of a QSAR model is the selection and calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. For coumarin derivatives, a variety of descriptors are typically employed to capture their physicochemical properties. nih.govresearchgate.net
Commonly used descriptor categories include:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). They are often calculated using quantum mechanical methods. nih.govresearchgate.net
Lipophilic Descriptors: These quantify the molecule's hydrophobicity, with the partition coefficient (logP) being the most common. Lipophilicity is crucial for membrane permeability and transport to the site of action. researchgate.net
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.
3D Descriptors: These descriptors, such as those from 3D-MoRSE (Molecular Representation of Structures based on Electronic diffraction), provide information about the 3D structure of the molecule. mdpi.com
The selection of relevant descriptors is a critical step, often involving statistical methods to identify those that correlate most strongly with the observed biological activity. nih.gov
Once a QSAR model is developed, it must undergo rigorous statistical validation to ensure its reliability and predictive power. derpharmachemica.com Validation assesses how well the model can predict the activity of new, untested compounds. mdpi.com
Key validation techniques include:
Internal Validation: This assesses the model's robustness using the initial dataset. The most common method is leave-one-out (LOO) cross-validation, which generates a cross-validation coefficient (Q²). A high Q² value indicates good internal predictive ability. nih.govresearchgate.net
External Validation: The dataset is split into a training set (to build the model) and a test set (to validate it). The model's ability to predict the activity of the test set compounds is evaluated using parameters like the predictive R² (R²pred). nih.govnih.gov
Randomization Tests: The biological activity data is randomly shuffled to generate new datasets. If the original model's statistics are significantly better than those of models built with scrambled data, it confirms that the original correlation is not due to chance. nih.govmdpi.com
A robust and validated QSAR model for coumarin analogs can provide valuable insights into the structural features essential for a specific biological activity, thereby guiding the rational design of new derivatives. nih.gov
Mechanistic Investigations at the Molecular and Cellular Level for Ethyl 5 Methoxy 2 Oxo 2h Chromene 3 Carboxylate
In Vivo Pharmacological Efficacy Studies in Animal Models (non-human subjects)
Pharmacokinetic and Pharmacodynamic Studies in Animal Models
Comprehensive searches of scientific literature reveal a notable absence of published in vivo pharmacokinetic and pharmacodynamic studies conducted specifically on the compound Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate in animal models. The following sections, therefore, draw upon research conducted on structurally related coumarin (B35378) derivatives to provide a contextual understanding of the potential metabolic fate and biological activities of this compound class. It is crucial to emphasize that these findings are not directly applicable to this compound, but rather offer a general overview of the behavior of similar molecules.
Pharmacokinetic Profile of Related Methoxy-Coumarin Derivatives
While specific data for this compound is unavailable, studies on other methoxy-substituted coumarins in animal models provide some general insights into their pharmacokinetic behavior. Research on methoxyfuranocoumarins, such as bergapten (B1666803) (a 5-methoxy-coumarin derivative), in Sprague-Dawley rats has demonstrated that these compounds are generally absorbed rapidly from the gastrointestinal tract following oral administration. gaacademy.orgmdpi.com
The primary metabolic pathways identified for these related compounds in vivo include oxidation, hydrolysis, hydrogenation, and subsequent glucuronide conjugation, which facilitates their excretion. gaacademy.orgmdpi.com The presence and position of the methoxy (B1213986) group can influence the rate of elimination. For instance, one study observed that isopimpinellin, which possesses both C-5 and C-8 methoxy groups, was eliminated more slowly than coumarins with a single methoxy group at either the C-5 or C-8 position. gaacademy.orgmdpi.com This suggests that the 5-methoxy moiety on the target compound could play a significant role in its metabolic profile and residence time in the body.
Pharmacodynamic Profile of Related Coumarin Derivatives
The broader class of coumarins is known for a wide spectrum of pharmacological activities. orientjchem.orgnih.gov The specific biological effects are highly dependent on the substitution pattern on the coumarin core.
The presence of a methoxy group, as in this compound, has been associated with various biological activities in other coumarin analogs. For example, studies have indicated that a 5-methoxy group can contribute to anti-inflammatory effects by reducing histamine (B1213489) release and the secretion of inflammatory cytokines. gaacademy.org Coumarin derivatives containing methoxy groups have also been investigated for their potential as anticancer, antimicrobial, and neuroprotective agents. orientjchem.org
The ethyl carboxylate group at the 3-position also influences the compound's biological potential. Research on coumarin-3-carboxylic acid and its derivatives has pointed towards antibacterial activity. nih.gov Other studies on 3-substituted coumarins have explored their potential as anticancer agents, with some derivatives showing inhibitory activity against enzymes like topoisomerase IIα, which is crucial for cancer cell replication. gaacademy.org The ethyl ester itself is a common feature in drug design to modulate properties like solubility and cell permeability.
The table below summarizes the range of biological activities investigated for coumarin derivatives that share structural similarities with this compound, highlighting the potential areas for future research on this specific compound.
| Structural Feature | Related Compound Class | Investigated Biological Activities in Animal or In Vitro Models |
| 5-Methoxy Group | Methoxy-coumarins / Methoxyfuranocoumarins | Anti-inflammatory, Antifungal, Antibacterial, MAO-B Inhibition |
| Ethyl Carboxylate at C-3 | Coumarin-3-carboxylic acids / Esters | Antibacterial, Anticancer (Topoisomerase IIα inhibition) |
| Coumarin Core | General Coumarin Derivatives | Anticoagulant, Antioxidant, Antiviral, Neuroprotective |
This table is for illustrative purposes to show the scope of research on related compounds and does not represent data for this compound.
Computational Chemistry and Molecular Modeling Studies of Ethyl 5 Methoxy 2 Oxo 2h Chromene 3 Carboxylate
Molecular Docking Simulations for Ligand-Target Binding Predictions
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wikipedia.org In drug discovery, it is crucial for predicting the interaction between a ligand, such as Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate, and the binding site of a target protein. nih.gov This technique allows researchers to virtually screen for potential biological targets and understand the molecular basis of the ligand's activity. nih.gov
The chromene scaffold is a recurring motif in compounds targeting a range of proteins. For instance, molecular docking studies on related 3-methoxy flavone derivatives have been used to investigate their interactions within the binding pockets of the human estrogen receptor-alpha (ER-α) and the epidermal growth factor receptor (EGFR), both of which are significant targets in breast cancer research. nih.gov Similarly, chromene-3-carboxamide derivatives have been identified as potent inhibitors of the human aldo-keto reductase family 1 member B10 (AKR1B10), a therapeutic target in several cancers, through virtual screening and docking simulations. nih.gov
For this compound, docking simulations would involve preparing the 3D structure of the ligand and docking it into the active sites of various known receptors. The simulation calculates a scoring function, often expressed as binding energy (kcal/mol), to estimate the binding affinity. Lower binding energy values typically indicate a more stable and favorable interaction. Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues of the protein, are then analyzed to rationalize the binding mode.
Table 1: Example Docking Scores of Related Methoxy-Substituted Compounds against Cancer Targets This table presents illustrative data from studies on similar compounds to demonstrate the output of molecular docking simulations.
| Compound Class | Target Protein | Example Binding Energy (kcal/mol) | Interacting Residues (Example) |
|---|---|---|---|
| 3-Methoxy Flavone Derivative | Estrogen Receptor-alpha (ER-α) | -10.14 | LEU346, THR347, TRP383 |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Stability
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is used to assess the stability of the predicted ligand-protein complex and to analyze the conformational changes that may occur upon binding. For a compound like this compound, an MD simulation would typically follow a docking study to validate the predicted binding pose.
The simulation begins with the docked complex submerged in a solvent box (usually water) to mimic physiological conditions. The system's energy is minimized, and then it is gradually heated and equilibrated. During the production run, the trajectories of all atoms are calculated over a set period (nanoseconds to microseconds). Analysis of these trajectories can reveal:
Stability of the Complex: The root-mean-square deviation (RMSD) of the protein backbone and the ligand is calculated over time. A stable RMSD value suggests the complex is not undergoing major structural changes and the ligand remains securely bound.
Flexibility of the Protein: The root-mean-square fluctuation (RMSF) of individual amino acid residues can be analyzed to identify which parts of the protein become more or less flexible upon ligand binding.
Key Interactions: The persistence of hydrogen bonds and other critical interactions observed in the docking pose can be monitored throughout the simulation to confirm their stability.
Studies on similar coumarin (B35378) derivatives have employed MD simulations to confirm the stability of the ligand within the active site of target enzymes, providing confidence in the docking results. mdpi.com
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
Before a compound can be considered a viable drug candidate, its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—must be evaluated. In silico ADME prediction models use the chemical structure of a compound like this compound to estimate these properties computationally, allowing for early-stage filtering of compounds with poor profiles. mdpi.com
Several computational models and rules are applied:
Lipinski's Rule of Five: This rule assesses drug-likeness based on properties like molecular weight (<500 Da), logP (octanol-water partition coefficient, <5), hydrogen bond donors (<5), and hydrogen bond acceptors (<10). Compounds that comply with this rule are more likely to have good oral absorption.
Absorption: Prediction of properties such as human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).
Distribution: Estimation of plasma protein binding and the ability to cross the blood-brain barrier (BBB). Studies on other fused chromene derivatives have suggested they possess favorable oral bioavailability but may not cross the BBB. researchgate.net
Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Models can predict which CYP isoforms a compound is likely to inhibit or be a substrate for.
Excretion: Prediction of how the compound is likely to be cleared from the body.
Toxicity (ADMET): Some platforms also predict potential toxicity, such as mutagenicity (Ames test) or cardiotoxicity (hERG inhibition).
Table 2: Common In Silico ADME Parameters for Drug Discovery
| Parameter | Description | Favorable Range (Typical) |
|---|---|---|
| Molecular Weight (MW) | The mass of the molecule. | < 500 g/mol |
| LogP | The logarithm of the partition coefficient between octanol and water; indicates lipophilicity. | -0.4 to +5.6 |
| Hydrogen Bond Donors (HBD) | The number of O-H and N-H bonds. | ≤ 5 |
| Hydrogen Bond Acceptors (HBA) | The number of nitrogen and oxygen atoms. | ≤ 10 |
| Blood-Brain Barrier (BBB) Penetration | Predicts if the compound can cross into the central nervous system. | Varies (categorical prediction) |
Density Functional Theory (DFT) Calculations for Elucidating Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide deep insights into its geometry, stability, and electronic properties, which govern its reactivity and interactions. dntb.gov.ua
A theoretical study on closely related ethyl 2-oxo-2H-chromene-3-carboxylate derivatives was performed at the M06-2X density functional level. researchgate.net This study revealed that the most stable molecular conformations involved the carbonyl group of the ester being in the same plane as the coumarin core. researchgate.net Specifically, the s-cis arrangement (where the ester carbonyl and the 2-oxo group are on the same side) was found to be slightly more stable than the s-trans form by less than 0.5 kcal/mol. researchgate.net
Key electronic properties derived from DFT calculations include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability; a larger gap implies higher stability.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding non-covalent interactions with a biological target.
Optimized Molecular Geometry: DFT is used to find the lowest energy (most stable) 3D arrangement of the atoms, providing precise bond lengths and angles.
Table 3: DFT Conformational Analysis of Ethyl 2-oxo-2H-chromene-3-carboxylate Derivatives Based on findings from a theoretical study on related structures. researchgate.net
| Conformation | Description | Relative Stability |
|---|---|---|
| s-cis | Ester carbonyl and 2-oxo groups are on the same side relative to the C-C bond. | Most stable conformation |
Virtual Screening Methodologies for the Discovery of Novel Scaffolds Based on the Chromene Structure
Virtual screening (VS) is a computational technique that involves searching large libraries of chemical compounds to identify new structures that are likely to bind to a specific biological target. wikipedia.org The structure of this compound can serve as an excellent starting point for a virtual screening campaign to discover novel and potentially more potent derivatives.
There are two main approaches to virtual screening:
Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. Molecular docking is the primary tool used in SBVS, where compounds from a database are docked into the target's active site and ranked based on their predicted binding affinity. wikipedia.org
Ligand-Based Virtual Screening (LBVS): When the target's structure is unknown, this approach uses the structure of a known active ligand (like our chromene derivative) as a template. Methods include searching for molecules with similar 2D fingerprints, 3D shapes, or matching pharmacophore models. A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity.
The chromene scaffold has been successfully used in virtual screening campaigns. In one notable example, a virtual screening approach led to the discovery of several chromene-3-carboxamide derivatives as potent and competitive inhibitors of the cancer-related enzyme AKR1B10. nih.gov Such studies demonstrate that using a known active scaffold can effectively filter vast chemical libraries down to a manageable number of promising candidates for synthesis and biological testing. nih.govmdpi.com
Future Research Directions and Translational Potential of Ethyl 5 Methoxy 2 Oxo 2h Chromene 3 Carboxylate
Rational Design and Synthesis of Next-Generation Chromene Derivatives
The future development of therapeutics based on Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate will heavily rely on rational drug design principles to enhance efficacy, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, indicating that targeted functionalization of the chromene core can significantly improve bioactivity. orientjchem.org The design of next-generation analogues would involve a systematic exploration of modifications at various positions of the parent molecule.
Key strategies in rational design include:
Molecular Hybridization: Combining the chromene scaffold with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or novel mechanisms of action. nih.gov
Bioisosteric Replacement: Substituting specific functional groups with others that have similar physical or chemical properties to improve potency or reduce toxicity. For instance, the methoxy (B1213986) group at the 5-position or the ethyl ester at the 3-position could be replaced with various bioisosteres.
Computational Modeling: Utilizing tools such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models and molecular docking to predict the biological activity of newly designed derivatives and to understand their binding interactions with specific biological targets. nih.gov This approach guides the synthesis of the most promising candidates, saving time and resources.
The synthesis of these next-generation compounds will build upon established multicomponent reactions and green chemistry approaches, which offer efficiency, cost-effectiveness, and reduced environmental impact. nih.govresearchgate.net Methods like microwave-assisted synthesis and the use of eco-friendly solvents are becoming standard practice. researchgate.net
Table 1: Illustrative Strategies for Rational Design of this compound Analogs
| Modification Position | R-Group to be Modified | Potential New Substituents | Desired Outcome |
| Position 3 | -COO-CH2CH3 (Ethyl ester) | Amide linkages, different alkyl esters, carboxylic acid | Modulate solubility, cell permeability, and target binding |
| Position 5 | -OCH3 (Methoxy) | Longer alkoxy chains, halogens, amino groups | Alter lipophilicity and electronic properties for improved SAR |
| Benzene (B151609) Ring | Hydrogen atoms at C6, C7, C8 | Halogens, nitro groups, alkyl groups, heterocyclic rings | Enhance potency and explore new target interactions |
Exploration of Combination Therapeutic Strategies Involving Chromene Derivatives
Given the complex nature of diseases like cancer, combination therapy has become a standard of care. Chromene derivatives, with their ability to interact with diverse cellular targets, are promising candidates for such strategies. orientjchem.orgnih.gov Research has shown that certain chromene-based compounds can re-sensitize cancer cells to classical treatments, suggesting a potential role in overcoming drug resistance.
Future research should focus on systematically evaluating this compound and its next-generation derivatives in combination with:
Standard Chemotherapeutic Agents: To investigate synergistic effects and the potential to reduce the required doses of toxic chemotherapy drugs, thereby minimizing side effects. Some chromenes have been shown to inhibit P-glycoprotein, a key mediator of multi-drug resistance (MDR). nih.gov
Targeted Therapies: Combining chromene derivatives with drugs that target specific signaling pathways (e.g., kinase inhibitors) could lead to enhanced anti-cancer activity by hitting multiple nodes in a cancer cell's survival network. nih.gov
Immunotherapies: Exploring whether chromene derivatives can modulate the tumor microenvironment or enhance the efficacy of immune checkpoint inhibitors.
These studies would involve in vitro screening across various cell lines followed by in vivo validation in animal models to identify the most effective and least toxic combinations.
Advancements in Drug Delivery Systems for Chromene-Based Compounds
A significant challenge in translating promising compounds from the lab to the clinic is achieving effective drug delivery. Many chromene derivatives are lipophilic, which facilitates membrane permeability but can also lead to poor aqueous solubility, hindering formulation and bioavailability. researchgate.net Advanced drug delivery systems are crucial to overcoming these limitations.
Future research in this area should explore various nanocarrier platforms:
Polymeric Nanoparticles (PNPs): Biodegradable polymers like poly(lactide-co-glycolide) (PLGA) can encapsulate chromene derivatives, protecting them from degradation, enabling sustained release, and improving bioavailability. phosphorex.commdpi.com Surface modifications with targeting ligands can further direct these nanoparticles to specific tissues, such as tumors, via the enhanced permeability and retention (EPR) effect (passive targeting) or by binding to cell-specific receptors (active targeting). phosphorex.com
Lipid-Based Nanoparticles: Solid lipid nanoparticles (SLNs) and liposomes are excellent carriers for hydrophobic drugs. nih.govcaymanchem.com They can enhance the solubility of chromenes, offer controlled drug release patterns, and have a well-established safety profile. nih.govnih.gov
Self-Assembling Nanoparticles: Specially designed chromene derivatives can self-assemble into nanoparticles, potentially incorporating other drugs. For example, a triphenylphosphonium-appended coumarin (B35378) was shown to form fluorescent nanoparticles that selectively target mitochondria, offering a dual-purpose system for imaging and drug delivery. acs.org
Mesoporous Silica Nanoparticles (MSNs): These carriers offer a high surface area for drug loading and can be functionalized with "gatekeepers" like hyaluronic acid to control drug release in response to specific stimuli within the target tissue, such as the tumor microenvironment. nih.gov
Table 2: Comparison of Potential Drug Delivery Systems for Chromene Derivatives
| Delivery System | Primary Material(s) | Key Advantages | Potential Application |
| Polymeric Nanoparticles | PLGA, PLA, PCL phosphorex.com | Sustained release, biodegradability, targeting capability phosphorex.comnih.gov | Systemic cancer therapy |
| Solid Lipid Nanoparticles | Biocompatible lipids, surfactants bohrium.com | High stability, controlled release, overcomes solubility issues nih.govbohrium.com | Oral and topical delivery |
| Liposomes | Phospholipids caymanchem.com | Biocompatible, can carry both hydrophilic and hydrophobic drugs caymanchem.com | Intravenous drug administration |
| Mesoporous Silica NPs | Silicon dioxide nih.gov | High drug loading, stimuli-responsive release nih.gov | Targeted cancer therapy |
Identification and Validation of Novel Biological Targets for Therapeutic Intervention
While the chromene scaffold is known to possess broad bioactivity, the precise molecular targets for many derivatives, including this compound, are not fully elucidated. Identifying and validating these targets is a critical step in understanding the mechanism of action and for rational drug development.
Known targets for various chromene derivatives include:
Tubulin: Some chromenes inhibit tubulin polymerization, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis. This is a well-validated anti-cancer target. mdpi.com
Caspases: Certain derivatives can induce apoptosis by activating key executioner enzymes like caspases 3 and 7. nih.govnih.gov
Topoisomerases: Dual inhibition of topoisomerase I and II has been reported for some benzochromene derivatives, interfering with DNA replication and repair in cancer cells. nih.gov
Kinases: Inhibition of signaling kinases, such as c-Src kinase, has been observed. nih.gov
Other Enzymes: Various chromenes have shown inhibitory activity against enzymes like β-glucuronidase and carbonic anhydrase. nih.gov
Future research must employ a combination of proteomic, genomic, and computational approaches to identify the specific binding partners of this compound. Once potential targets are identified, validation studies using techniques like genetic knockdown (siRNA), pharmacological inhibition, and direct binding assays will be essential to confirm their role in the compound's therapeutic effect.
Ethical Considerations in Pre-Clinical Medicinal Chemistry Research
All preclinical research must be conducted within a robust ethical framework. nih.gov This is particularly true for studies involving animal models, which are a mandatory part of evaluating the safety and efficacy of new drug candidates before they can be tested in humans. nih.govtexilajournal.com
Key ethical principles include:
The 3Rs (Replacement, Reduction, and Refinement): Researchers have an ethical obligation to replace animal studies with alternative methods (e.g., in vitro or in silico models) whenever possible, reduce the number of animals used to the minimum necessary to obtain statistically significant data, and refine experimental procedures to minimize any potential pain or distress.
Scientific Integrity: Preclinical studies must be designed with rigor to ensure the validity and reliability of the results. nih.gov This includes transparent reporting, objective data analysis, and adherence to Good Laboratory Practices (GLP). nih.gov
Ethical Review: All research protocols involving animals must be reviewed and approved by an independent ethics committee, such as an Institutional Animal Care and Use Committee (IACUC), to ensure that the potential benefits of the research outweigh the harms to the animals. nih.gov
Risk-Benefit Analysis: For a clinical trial to be ethical, it must be supported by a strong scientific hypothesis grounded in solid preclinical evidence. nih.gov Initiating human trials without sufficient preclinical data to support a high probability of success is ethically problematic. nih.gov
Adherence to these ethical principles is not only a moral imperative but also essential for ensuring the quality and trustworthiness of the scientific research that underpins all new drug development. nih.govtandfonline.com
Q & A
Q. What are the standard synthetic protocols for Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate, and how are intermediates validated?
The compound is typically synthesized via condensation reactions using substituted chromene precursors. For example, analogs are prepared by reacting substituted benzaldehydes with ethyl acetoacetate under acidic or basic conditions . Post-synthesis, intermediates are validated using 1H/13C NMR and HRMS to confirm structural integrity. Key spectral markers include:
- 1H NMR : Signals for the chromene ring protons (δ 6.5–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm).
- HRMS : Exact mass matching the molecular formula (e.g., C12H10O5 requires m/z 234.0528) .
Q. What characterization techniques are critical for confirming purity and structural identity?
- Chromatography : HPLC with UV detection (λ = 254–280 nm) ensures purity >95% .
- Spectroscopy : NMR (1D/2D) resolves positional isomers, while FT-IR confirms carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) functionalities .
- X-ray crystallography : Resolves ambiguities in stereochemistry and crystal packing (e.g., dihedral angles between chromene and substituent rings) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce by-products?
- Solvent selection : Anhydrous dichloromethane minimizes hydrolysis of ester groups during acylation .
- Catalyst screening : Triethylamine enhances nucleophilicity in oxime formation, reducing reaction time from 24 h to 6 h .
- Temperature control : Low-temperature (-10°C) reactions suppress side reactions in nitro-group substitutions .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
Contradictions often arise from dynamic processes (e.g., keto-enol tautomerism) or crystallographic disorder. Strategies include:
- Variable-temperature NMR : Identifies tautomeric equilibria by observing signal coalescence at higher temps .
- 2D NMR (COSY, NOESY) : Maps coupling between protons to resolve overlapping signals .
- Crystallographic validation : Single-crystal X-ray diffraction provides definitive bond lengths/angles (e.g., C=O bond at 1.21 Å in chromene derivatives) .
Q. What experimental designs are effective for structure-activity relationship (SAR) studies?
- Substituent variation : Introduce electron-withdrawing/donating groups (e.g., -Cl, -OCH3) at positions 5 and 7 to assess anti-inflammatory activity .
- Biological assays : Use COX-2 inhibition assays (IC50 values) to correlate substituent effects with activity .
- Molecular docking : Validate SAR by modeling interactions with target proteins (e.g., COX-2 active site) .
Q. How do crystallographic insights inform supramolecular interactions in derivatives?
Q. How should researchers address discrepancies in biological activity data across studies?
Q. What methodologies elucidate the compound’s mechanism of action in biological systems?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
